2-Furfurylthiopyrazin

Übersicht

Beschreibung

2-((Furan-2-ylmethyl)thio)pyrazine is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.

The exact mass of the compound 2-((Furan-2-ylmethyl)thio)pyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((Furan-2-ylmethyl)thio)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Furan-2-ylmethyl)thio)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Geschmacksstoff in der Lebensmittel- und Getränkeindustrie

2-Furfurylthiopyrazin wird in der Lebensmittel- und Getränkeindustrie häufig als Geschmacksstoff verwendet . Es verleiht einen einzigartigen und charakteristischen Duft, der oft als geröstet und kaffeeähnlich beschrieben wird . Diese Verbindung wird verwendet, um den Geschmack verschiedener Produkte wie Kaffee, Schokolade und Backwaren zu verbessern .

Herstellung von Pharmazeutika

Diese Verbindung wird auch bei der Herstellung bestimmter Pharmazeutika verwendet . Obwohl die spezifischen Medikamente nicht erwähnt werden, trägt die einzigartige chemische Struktur von this compound wahrscheinlich zur Wirksamkeit dieser pharmazeutischen Produkte bei .

Chemisches Zwischenprodukt in der organischen Synthese

This compound dient als chemisches Zwischenprodukt in der organischen Synthese . Seine aromatische und schwefelhaltige Struktur macht es zu einer wertvollen Komponente bei der Synthese verschiedener organischer Verbindungen .

Sensorisches Erlebnis in Konsumgütern

Mit seinem charakteristischen Geruch und seinen vielseitigen Anwendungen spielt this compound eine bedeutende Rolle im sensorischen Erlebnis vieler Konsumgüter . Es trägt zum Gesamteindruck und Genuss dieser Produkte bei .

Nachhaltiger chemischer Rohstoff

Furane und ihre Derivate, wie z. B. This compound, sind vielversprechende, nachhaltige und industriell anwendbare Alternativen zu verschiedenen aus Erdöl gewonnenen Chemikalien

Wirkmechanismus

Proteasome Inhibition: Some pyrazine-containing compounds reversibly inhibit the 26S proteasome through their boronic acid moiety. This dysregulates proteins critical for cell growth and survival .

Inhibition of InhA: Docking studies suggest that 2-Furfurylthiopyrazine derivatives may inhibit InhA, a key enzyme in mycobacterial fatty acid biosynthesis. This interaction could contribute to its mechanism of action .

Biologische Aktivität

2-((Furan-2-ylmethyl)thio)pyrazine is a compound that has attracted significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

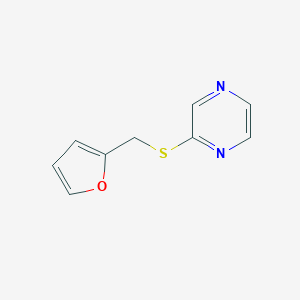

Chemical Structure and Properties

The chemical structure of 2-((Furan-2-ylmethyl)thio)pyrazine can be represented as follows:

This compound features a pyrazine ring substituted with a furan-2-ylmethylthio group, which is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing furan and pyrazine moieties exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that 2-((Furan-2-ylmethyl)thio)pyrazine may also possess such activity. The specific mechanisms by which these compounds exert their antimicrobial effects often involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In vitro studies have suggested that 2-((Furan-2-ylmethyl)thio)pyrazine may exhibit anticancer properties. For instance, related compounds have shown cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-((Furan-2-ylmethyl)thio)pyrazine | HepG2 | TBD |

| Related Compound A | MCF-7 | 15.5 |

| Related Compound B | HepG2 | 9.08 |

The precise mechanism by which 2-((Furan-2-ylmethyl)thio)pyrazine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets, including enzymes involved in metabolic pathways. For instance, it could act as an inhibitor of key enzymes in cancer metabolism or microbial growth.

Case Studies

-

Anticancer Evaluation : A study evaluated the anticancer potential of several derivatives of pyrazine and furan-based compounds. The results indicated that modifications to the furan and pyrazine rings significantly influenced the cytotoxicity profiles against various cancer cell lines.

- Findings : Compounds with electron-withdrawing groups on the furan ring exhibited enhanced activity, suggesting a structure-activity relationship (SAR).

-

Antimicrobial Screening : Another investigation focused on the antimicrobial activity of thioether-containing pyrazines. The study demonstrated that these compounds displayed significant inhibition against Gram-positive bacteria.

- Results : The minimum inhibitory concentration (MIC) values were reported as low as 10 µg/mL for certain derivatives, indicating potent antimicrobial effects.

Research Findings and Future Directions

The current body of research suggests promising biological activities for 2-((Furan-2-ylmethyl)thio)pyrazine, particularly in antimicrobial and anticancer domains. Future studies should aim to:

- Clarify the mechanisms of action through detailed biochemical assays.

- Explore the structure-activity relationships to optimize efficacy.

- Conduct in vivo studies to assess pharmacokinetics and therapeutic potential.

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-2-8(12-5-1)7-13-9-6-10-3-4-11-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICVSKQFQDAHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374702 | |

| Record name | 2-FURFURYL THIOPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164352-93-6 | |

| Record name | 2-FURFURYL THIOPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164352-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.